7-Despropyl 7-Methyl Vardenafil is a chemical compound derived from Vardenafil, which is primarily known for its use in treating erectile dysfunction. This compound belongs to a class of medications known as phosphodiesterase type 5 inhibitors, which function by enhancing blood flow to the penis during sexual stimulation. The molecular formula for 7-Despropyl 7-Methyl Vardenafil is with a molecular weight of approximately 356.38 g/mol .
The synthesis of 7-Despropyl 7-Methyl Vardenafil typically involves modifications to the Vardenafil structure. Various synthetic routes can be employed, including:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of solvents like dimethylformamide or N,N-diisopropylethylamine may also be involved in facilitating reactions .
The molecular structure of 7-Despropyl 7-Methyl Vardenafil features a complex arrangement typical of phosphodiesterase inhibitors, characterized by its imidazo[5,1-f][1,2,4]triazine core. The compound lacks the propyl group at the nitrogen position compared to its parent compound, Vardenafil.
The primary chemical reactions involving 7-Despropyl 7-Methyl Vardenafil include:
These reactions are crucial for understanding the stability and reactivity of the compound in various environments, particularly in pharmaceutical formulations where it may be exposed to different pH levels and temperatures.
The mechanism of action for 7-Despropyl 7-Methyl Vardenafil involves inhibition of phosphodiesterase type 5 enzymes. By blocking this enzyme, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to relaxation of smooth muscle tissues and enhanced blood flow.
This process is essential for achieving therapeutic effects in erectile dysfunction treatments, where increased blood flow facilitates erection upon sexual stimulation .
7-Despropyl 7-Methyl Vardenafil serves primarily as an impurity standard in pharmaceutical research and quality control processes related to Vardenafil formulations. Its study helps in understanding degradation pathways and stability profiles of phosphodiesterase type 5 inhibitors.
Additionally, research into derivatives like this compound contributes to developing new therapeutic agents with improved efficacy and safety profiles for treating erectile dysfunction and potentially other vascular-related conditions .
7-Despropyl 7-Methyl Vardenafil (CAS RN: 2169247-39-4) is a structurally modified vardenafil analog with the molecular formula C21H28N6O4S and a molecular weight of 460.56 g/mol. It is systematically named as 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one [4] [9]. This compound is formally derived from the parent drug vardenafil through two key modifications:
Its identity is unambiguously defined by the following structural descriptors:
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)C
NUTCCLZNRHZTGU-UHFFFAOYSA-N
[4] [5] Table 1: Key Identifiers of 7-Despropyl 7-Methyl Vardenafil
Property | Value |
---|---|
CAS Number | 2169247-39-4 |
Molecular Formula | C21H28N6O4S |
Molecular Weight | 460.56 g/mol |
IUPAC Name | 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4-one |
Appearance | Pale beige solid |
Melting Point | >107°C (decomposition) |
Category | Pharmaceutical impurity (Vardenafil Impurity 3) |
The core scaffold of 7-Despropyl 7-Methyl Vardenafil retains the imidazotriazinone heterocycle characteristic of vardenafil but features distinct modifications that alter steric and electronic properties:
The parent vardenafil structure exhibits planar geometry in the heterocyclic core, which facilitates stacking interactions within the phosphodiesterase 5 (PDE5) catalytic pocket. The methyl substitution preserves this planarity but alters van der Waals contacts with hydrophobic residues (Val782, Phe786) [6].
Cross-Inhibitor Comparison:
Table 2: Structural Comparison with Approved PDE5 Inhibitors
Compound | Core Structure | 7-Position Substituent | Molecular Weight (g/mol) | PDE5 IC50 (nM) |
---|---|---|---|---|
Vardenafil | Imidazotriazinone | Propyl | 488.6 | 0.7 |
7-Despropyl 7-Methyl Vardenafil | Imidazotriazinone | Methyl | 460.6 | Not reported |
Sildenafil | Pyrazolopyrimidinone | Methyl | 474.6 | 3.5 |
Tadalafil | β-Carboline | --- | 389.4 | 1.05 |
These structural deviations likely influence PDE5 binding kinetics and isozyme selectivity. The reduced steric bulk may diminish hydrophobic contacts within the catalytic pocket, potentially lowering binding affinity compared to vardenafil. However, the conserved sulfonamide and ethoxyphenyl moieties maintain hydrogen-bonding capabilities with Gln817 and Asp764 residues critical for PDE5 inhibition [6] [10].
Deuterium incorporation at specific sites enhances metabolic stability while preserving pharmacological activity. For 7-Despropyl 7-Methyl Vardenafil, strategic deuteration targets include:
Methyl Group (7-Position): Direct replacement of hydrogens with deuterium at the 7-methyl group yields [2H3]-7-Despropyl 7-Methyl Vardenafil. This modification retards oxidative metabolism by cytochrome P450 enzymes via the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) requires higher activation energy for cleavage [4] [5].
Ethyl Substituents: Deuterium can be incorporated into the ethyl groups attached to:
N-CH<sub>2</sub>-CH<sub>3</sub> → N-CD<sub>2</sub>-CD<sub>3</sub>
) -O-CH<sub>2</sub>-CH<sub>3</sub> → O-CD<sub>2</sub>-CD<sub>3</sub>
) Table 3: Synthetic Routes for Deuterated Analogs
Deuteration Site | Synthetic Approach | Isotopic Purity (%) | Key Intermediate |
---|---|---|---|
7-Methyl group | Halogen-methyl exchange with CD3I | >99.5 | 5,7-Dichloro derivative |
Piperazine ethyl group | Reduction of acetamide with LiAlD4 | >98 | 1-(Ethyl-d5)piperazine-4-carboxamide |
Ethoxy group | Williamson ether synthesis with CH3CH218O- or CD3CD2OH | >99 | 2-Ethoxy-5-hydroxybenzaldehyde-d5 |
Deuterated analogs serve as internal standards in mass spectrometry-based quantification of vardenafil and its metabolites, improving analytical accuracy by co-eluting with non-deuterated analogs while providing distinct mass shifts (e.g., m/z +3 for trideuteromethyl variants) [4] [5]. They also enable metabolic pathway tracing in pharmacokinetic studies without altering the compound's steric or electronic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR provide complete structural assignment:
Infrared (IR) Spectroscopy
Characteristic absorption bands confirm functional groups:
Table 4: Key IR Absorption Bands
Vibration Mode | Wavenumber (cm-1) | Bond/Functional Group |
---|---|---|
ν(C-H) | 2950–2850 | Alkyl C-H |
ν(C=O) | 1695 | Imidazotriazinone carbonyl |
νasym(SO2) | 1340 | Sulfonamide |
νsym(SO2) | 1150 | Sulfonamide |
ν(C-N) | 1250 | Piperazine |
ν(C-O-C) | 1100 | Ethoxy ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ethanol solution exhibits λmax at 290 nm (ε = 12,500 M−1cm−1) due to π→π* transitions in the conjugated imidazotriazinone-phenyl system. A shoulder at 230 nm arises from n→π* transitions of the sulfonamide and carbonyl groups. This chromophore profile enables HPLC detection at 290 nm for analytical quantification [3] [8].
Mass Spectrometry
High-resolution ESI-MS shows:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: